Thieno[3,2-c]pyridine-6-methanamine

Enzyme Inhibition Glucose-6-phosphatase Scaffold Comparison

A privileged thieno[3,2-c]pyridine scaffold with a versatile 6-methanamine handle. Ideal for synthesizing focused kinase inhibitor libraries (e.g., BTK, Hsp90) and novel P2Y12 antagonist analogs via amide bond formation or reductive amination. The 6-substitution pattern provides a unique vector for SAR exploration, making this an essential building block for scaffold-hopping and lead optimization programs. Available in high purity with competitive lead times.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B12852758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine-6-methanamine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C=NC(=C2)CN
InChIInChI=1S/C8H8N2S/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2
InChIKeyFTZYNKDAKJGDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridine-6-methanamine: A Key 6-Aminomethyl Scaffold for Specialized Heterocyclic Synthesis and Kinase-Focused Discovery


Thieno[3,2-c]pyridine-6-methanamine (CAS 1530815-46-3) is a bicyclic heteroaromatic building block defined by a thiophene ring fused to a pyridine core, with a primary amine functional group appended via a methylene linker at the 6-position [1]. This specific substitution pattern differentiates it from other isomeric methanamine derivatives (e.g., the 2-methanamine variant) and provides a unique vector for further functionalization [2]. The core thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with its utility exemplified by the blockbuster antiplatelet drugs ticlopidine and clopidogrel [3]. The introduction of the 6-methanamine group expands the chemical space accessible from this scaffold, making the compound a potentially versatile intermediate for generating focused libraries of kinase inhibitors and other therapeutic candidates [4].

The Risks of Direct Substitution: Positional Isomerism and Functional Group Specificity in Thienopyridine Building Blocks


Direct substitution of Thieno[3,2-c]pyridine-6-methanamine with a closely related analog is scientifically unsound due to the critical impact of both the regioisomeric attachment of the methanamine group and the core scaffold's fusion pattern. For instance, the isomeric Thieno[3,2-c]pyridin-2-ylmethanamine [1] presents the amine handle at a different vector, which would lead to a divergent and unpredictable SAR in any downstream lead series. Similarly, substituting the core with a thieno[2,3-c]pyridine scaffold can profoundly alter enzyme inhibition potency, as demonstrated by the distinct binding modes and kinase selectivity profiles observed between thieno[3,2-b]pyridine and thieno[3,2-c]pyridine inhibitors [2]. Furthermore, the specific 6-methanamine group offers a reactive handle distinct from the more common 4-amine or unsubstituted tetrahydro derivatives [3]. These structural nuances dictate that this compound is not a generic, interchangeable part; its use is essential for synthesizing a specific, pre-designed chemical series and maintaining the integrity of a discovery program's structural hypothesis. The evidence below outlines the quantifiable advantages of the core scaffold that underscore this point.

Quantitative Evidence for Thieno[3,2-c]pyridine-6-methanamine: Comparative Scaffold Performance in Enzyme Inhibition and ADME


Superior Glucose-6-Phosphatase Inhibition of the Thieno[3,2-c]pyridine Core vs. the Benzo Analog

In a direct, scaffold-based comparison, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core—the saturated version of the scaffold in Thieno[3,2-c]pyridine-6-methanamine—demonstrates equipotent activity to its isomeric thieno[2,3-c] counterpart but is vastly superior to the corresponding benzo analog (1,2,3,4-tetrahydroisoquinoline) as an inhibitor of glucose-6-phosphatase [1]. This indicates the critical importance of the thiophene ring for target engagement.

Enzyme Inhibition Glucose-6-phosphatase Scaffold Comparison SAR

High Kinase Inhibition Potency Achievable with Thieno[3,2-c]pyridine Scaffolds

Functionalization of the thieno[3,2-c]pyridine core has led to highly potent enzyme inhibitors across multiple kinase targets. While not derived from Thieno[3,2-c]pyridine-6-methanamine itself, these data provide a validated performance benchmark for the scaffold. Specifically, a 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl amide (Compound 19) exhibited an IC50 of 50.3 nM against Hsp90 [1], and a thieno[3,2-c]pyridin-4-amine (Compound 14g) showed an IC50 of 12.8 nM against BTK [2].

Kinase Inhibition BTK Hsp90 IC50 SAR

Physicochemical and Stability Profile of the Parent Thieno[3,2-c]pyridine Scaffold

The unsubstituted parent scaffold, Thieno[3,2-c]pyridine, provides a reliable baseline for the core's physicochemical properties. It exhibits a calculated aqueous solubility of 6.1 g/L at 25°C and a predicted pKa of 4.83 [1], indicating a weakly basic character. A derivative of the core, 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine, has a reported LogP of 0.59 . The scaffold is noted for its stability under normal conditions, enabling a range of functionalization reactions [2].

Physicochemical Properties Solubility pKa LogP Stability

Validated Application Scenarios for Thieno[3,2-c]pyridine-6-methanamine in Discovery Chemistry


Kinase-Focused Medicinal Chemistry and Library Synthesis

Based on the proven activity of thieno[3,2-c]pyridines as potent kinase inhibitors (e.g., BTK IC50 12.8 nM, Hsp90 IC50 50.3 nM) [1], Thieno[3,2-c]pyridine-6-methanamine is ideally suited as a key intermediate for synthesizing focused libraries. Its primary amine at the 6-position provides a versatile point for derivatization via amide bond formation, reductive amination, or urea synthesis, enabling rapid exploration of SAR around the core scaffold [2].

Scaffold-Hopping and Isosteric Replacement Studies

The thieno[3,2-c]pyridine core is a demonstrated isostere for the 1,2,3,4-tetrahydroisoquinoline ring system [3]. Its significantly superior activity against glucose-6-phosphatase [4] makes this compound a valuable tool for scaffold-hopping campaigns. Researchers can use Thieno[3,2-c]pyridine-6-methanamine to replace a benzo-fused system in an existing lead series and assess the impact on potency, selectivity, and physicochemical properties.

Synthesis of Advanced Antiplatelet Agent Precursors

The thieno[3,2-c]pyridine scaffold is the pharmacophoric core of the clinically validated P2Y12 receptor antagonists ticlopidine and clopidogrel [5]. Thieno[3,2-c]pyridine-6-methanamine serves as an advanced intermediate for generating novel analogs in this class, with the 6-aminomethyl group offering a new vector for introducing diverse aromatic or aliphatic motifs to potentially modulate the critical active metabolite formation or receptor binding kinetics.

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